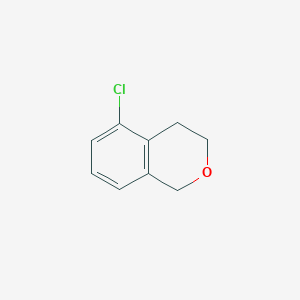
Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. . This compound, characterized by its nitro and carboxylate functional groups, is of interest for its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The exact methods can vary depending on the desired purity and application of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 5-methyl-6-amino-1H-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism of action of Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-nitro-1H-indazole-3-carboxylate: Similar structure but lacks the methyl group at the 5-position.
1H-indazole-3-carboxylate derivatives: Various derivatives with different substituents at the 1 and 3 positions.
Uniqueness
Methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate is unique due to the presence of both nitro and carboxylate groups, which contribute to its distinct chemical reactivity and potential biological activities. The methyl group at the 5-position further differentiates it from other indazole derivatives, potentially influencing its pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C10H9N3O4 |
|---|---|
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
methyl 5-methyl-6-nitro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O4/c1-5-3-6-7(4-8(5)13(15)16)11-12-9(6)10(14)17-2/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
KKLTXVPOFWVXGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1[N+](=O)[O-])NN=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Difluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233155.png)
![6-Ethynyl-2-methylimidazo[1,2-A]pyridine](/img/structure/B15233159.png)






![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
![2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)](/img/structure/B15233214.png)

![6-Fluoro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15233222.png)


